molecular formula C32H31NO7 B12478190 2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12478190
M. Wt: 541.6 g/mol
InChI Key: ZAJJLSMPXVJWND-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the phthalimide core. This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The phenylethyl group can be introduced via Friedel-Crafts acylation, using phenylacetic acid and a suitable acylating agent. The octyloxycarbonyl phenyl group is then attached through esterification reactions, using octanol and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

phenacyl 2-(4-octoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C32H31NO7/c1-2-3-4-5-6-10-19-39-31(37)23-13-16-25(17-14-23)33-29(35)26-18-15-24(20-27(26)30(33)36)32(38)40-21-28(34)22-11-8-7-9-12-22/h7-9,11-18,20H,2-6,10,19,21H2,1H3

InChI Key

ZAJJLSMPXVJWND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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